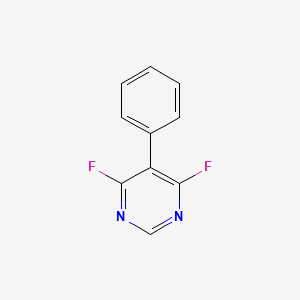

4,6-Difluoro-5-phenylpyrimidine

Description

4,6-Difluoro-5-phenylpyrimidine is a fluorinated pyrimidine derivative characterized by fluorine atoms at the 4- and 6-positions and a phenyl group at the 5-position of the pyrimidine ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Fluorine atoms enhance electronegativity and metabolic stability, while the phenyl group introduces aromatic bulk, influencing molecular interactions and solubility .

Properties

Molecular Formula |

C10H6F2N2 |

|---|---|

Molecular Weight |

192.16 g/mol |

IUPAC Name |

4,6-difluoro-5-phenylpyrimidine |

InChI |

InChI=1S/C10H6F2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

QSMHANWNTLBZNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CN=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-5-phenylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 4,6-dichloro-5-phenylpyrimidine is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent . The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine.

Industrial Production Methods

Industrial production of 4,6-Difluoro-5-phenylpyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-5-phenylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), elevated temperatures.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate, solvents such as toluene or ethanol.

Major Products Formed

The major products depend on the specific reaction and conditions. For example, nucleophilic substitution with an amine can yield 4,6-diamino-5-phenylpyrimidine, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

4,6-Difluoro-5-phenylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.

Material Science: Incorporated into polymers and other materials to enhance their properties.

Agricultural Chemistry: Employed in the development of agrochemicals with improved efficacy and environmental profiles.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-5-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design . The phenyl group contributes to hydrophobic interactions with target proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include fluorinated, chlorinated, and alkyl-substituted pyrimidines. Substituent variations significantly impact reactivity, stability, and bioactivity.

Table 1: Substituent Comparison at Key Positions

Key Observations :

- Fluorine vs. Chlorine : Chlorine in 4,6-Dichloropyrimidine increases steric bulk and polarizability compared to fluorine, altering reactivity in nucleophilic substitution reactions .

- Phenyl vs.

- Amino Substitution: 6-Fluoro-5-methylpyrimidin-4-amine’s NH₂ group introduces hydrogen-bonding capacity, increasing hydrophilicity but reducing metabolic stability relative to the target compound .

Physicochemical Properties

Table 2: Property Comparison

Analysis :

- The target compound’s higher LogP reflects increased lipophilicity due to the phenyl group, favoring membrane permeability in drug design.

- Dichloro and dimethyl analogs exhibit lower melting points due to reduced intermolecular dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.